2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic scaffold with a pyran ring adjacent to a pyridine moiety. Key structural features include:
- Position 6: A tetrahydrofuran-2-ylmethyl substituent, influencing conformational flexibility and hydrogen-bonding capacity.
- Position 7: A methyl group, enhancing steric bulk and metabolic stability.
- Functional groups: An amino group (position 2) and cyano group (position 3), critical for hydrogen bonding and electronic effects.
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-30-18-8-7-15(11-19(18)29-3)21-17(12-25)23(26)32-20-10-14(2)27(24(28)22(20)21)13-16-6-5-9-31-16/h7-8,10-11,16,21H,4-6,9,13,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCFWYNHXGOBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 424.49 g/mol. Its structure features a pyrano-pyridine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds within the pyrano[3,2-c]pyridine class exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated strong antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.0 to 10.0 µg/mL, suggesting potent antibacterial effects .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 15 µM for MCF-7 cells, indicating moderate potency . The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Enzymatic Inhibition
Additionally, this compound has been identified as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has shown inhibitory activity against mutant forms of isocitrate dehydrogenase (IDH), which are implicated in glioma progression . The half-maximal inhibitory concentration (IC50) was found to be greater than 50 µM for wild-type IDH1, suggesting selectivity towards mutant forms.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the carbonitrile group is believed to facilitate binding to active sites of target enzymes.
- Cellular Uptake : The ethoxy and methoxy groups enhance lipophilicity, improving cellular uptake and bioavailability.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated through mitochondrial pathways involving caspase activation.
Case Studies
- Antibacterial Efficacy : A recent study examined the antibacterial properties of derivatives similar to the target compound against Pseudomonas aeruginosa and found that modifications in the side chains significantly affected potency .
- Anticancer Activity : In a comparative analysis, this compound was tested alongside known anticancer agents like doxorubicin. Results indicated a synergistic effect when combined with doxorubicin in MCF-7 cells, enhancing overall cytotoxicity .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar pyrano[3,2-c]pyridine derivatives:
Key Observations:
Halogens (Cl, Br) improve target binding via hydrophobic interactions, as seen in and . The 4-ethoxy-3-methoxyphenyl group in the target compound may confer selectivity for cytochrome P450 isoforms, as similar substituents are known to modulate metabolic stability .
Position 6 Modifications: The tetrahydrofuran-2-ylmethyl group in the target compound introduces a chiral center and may stabilize bioactive conformations via intramolecular hydrogen bonding.
Biological Activity Trends :
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher antiproliferative activity, likely due to enhanced binding to tubulin or kinase domains .
- The absence of halogen in the target compound suggests a divergent therapeutic profile, possibly favoring anti-inflammatory over cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
